1-(2-furylmethyl)-4-[(4-propylphenyl)sulfonyl]piperazine
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Overview
Description
1-(2-furylmethyl)-4-[(4-propylphenyl)sulfonyl]piperazine, also known as FPSP, is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic properties. This compound has been studied for its ability to interact with various biological targets, making it a promising candidate for drug development.
Mechanism of Action
The mechanism of action of 1-(2-furylmethyl)-4-[(4-propylphenyl)sulfonyl]piperazine is not fully understood, but it is thought to involve the modulation of various neurotransmitter systems. It has been shown to interact with serotonin receptors, which are involved in the regulation of mood and anxiety. It also interacts with adrenergic receptors, which are involved in the regulation of the sympathetic nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and anxiety. It also has been shown to block the activity of voltage-gated ion channels, which are involved in the regulation of neuronal excitability.
Advantages and Limitations for Lab Experiments
1-(2-furylmethyl)-4-[(4-propylphenyl)sulfonyl]piperazine has several advantages for use in lab experiments. It has been shown to be highly selective for its target receptors, which makes it a valuable tool for studying specific biological pathways. However, its potency and selectivity can also be a limitation, as it may not interact with other targets that may be relevant to a particular study.
Future Directions
There are several potential future directions for the study of 1-(2-furylmethyl)-4-[(4-propylphenyl)sulfonyl]piperazine. One area of interest is the development of this compound-based drugs for the treatment of anxiety and depression. Another area of interest is the study of this compound's effects on other neurotransmitter systems, such as dopamine and GABA. Additionally, the development of new synthesis methods and analogs of this compound may lead to improved potency and selectivity.
Synthesis Methods
The synthesis of 1-(2-furylmethyl)-4-[(4-propylphenyl)sulfonyl]piperazine can be achieved through a multi-step process that involves the reaction of piperazine with furylmethyl bromide, followed by the reaction of the resulting compound with 4-propylbenzenesulfonyl chloride. This process has been optimized to produce high yields of pure this compound.
Scientific Research Applications
1-(2-furylmethyl)-4-[(4-propylphenyl)sulfonyl]piperazine has been studied extensively for its potential therapeutic applications. It has been shown to interact with various biological targets, including serotonin receptors, adrenergic receptors, and voltage-gated ion channels. This makes it a promising candidate for the treatment of a range of conditions, including anxiety, depression, and neuropathic pain.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-(4-propylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-2-4-16-6-8-18(9-7-16)24(21,22)20-12-10-19(11-13-20)15-17-5-3-14-23-17/h3,5-9,14H,2,4,10-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAJUYNRUVQYELE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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